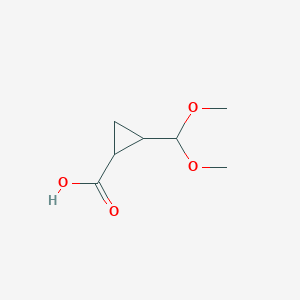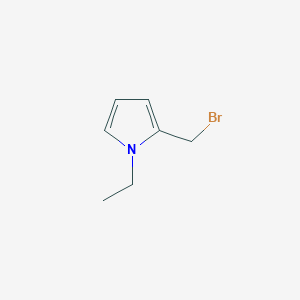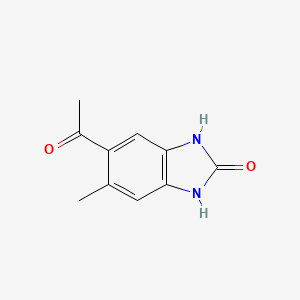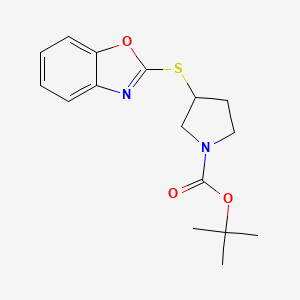![molecular formula C9H15NO3 B13953582 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 854733-35-0](/img/structure/B13953582.png)
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-9-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form corresponding carbonyl compounds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylphosphine for Staudinger reduction and nitroxyl radicals for oxidation reactions. The reaction conditions typically involve room temperature and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include aldehydes and other carbonyl compounds, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-9-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): This compound is a nitroxyl radical used in oxidation reactions.
Uniqueness
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its combination of a hydroxyl group and a carboxylic acid group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
854733-35-0 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8-4-6-2-1-3-7(5-8)10(6)9(12)13/h6-8,11H,1-5H2,(H,12,13) |
Clave InChI |
IQUKRFIATLKPPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)



![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)




![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)




